2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Description
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a brominated derivative of the indenylidene-malononitrile family, characterized by two bromine atoms at the 5,6-positions of the indenylidene core. This compound serves as a strong electron-deficient unit in non-fullerene acceptors (NFAs) for organic photovoltaics (OPVs) . Its structure combines a planar, conjugated backbone with electron-withdrawing bromine substituents and malononitrile end groups, which enhance intramolecular charge transfer (ICT) and reduce the band gap for broader light absorption . Synthesized via Knoevenagel condensation, it is utilized in high-performance organic semiconductors, such as INBrBCDT-b8, achieving notable solubility in chlorinated solvents (e.g., CHCl₃) and facilitating thin-film processing .
Properties
Molecular Formula |
C12H4Br2N2O |
|---|---|
Molecular Weight |
351.98 g/mol |
IUPAC Name |
2-(5,6-dibromo-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H4Br2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 |
InChI Key |
YKEDZFFDJWETSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5,6-dibromo-1-indanone with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the indanone reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the replacement of bromine atoms with other functional groups .
Scientific Research Applications
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its ability to undergo various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in biological systems, it may interact with enzymes or proteins, altering their function. In chemical synthesis, it acts as a reactive intermediate, facilitating the formation of new bonds and structures .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is part of a family of indenylidene-malononitrile derivatives with varying substituents. Key analogues include:
- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC): Lacking halogen substituents, IC has a higher band gap (~2.4 eV) and weaker electron-withdrawing capacity compared to halogenated derivatives .
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC): Fluorine atoms enhance electronegativity, lowering the band gap (~1.8 eV) and improving absorption in the near-infrared (NIR) region. Fluorine’s small size also preserves solubility .
Optical and Electronic Properties
| Compound | Substituents | Band Gap (eV) | λₐᵦₛ ₘₐₓ (nm) | Solubility (CHCl₃) |
|---|---|---|---|---|
| IC | None | ~2.4 | 550–600 | High |
| 2FIC | F, F | ~1.8 | 650–750 | Moderate |
| Dibromo derivative | Br, Br | ~1.6 | 750–850 | Low to Moderate |
Key Findings :
- Band Gap Modulation : Bromination shifts absorption maxima to longer wavelengths (NIR-II region), advantageous for tandem solar cells .
- Electron Mobility : Bromine’s strong electron-withdrawing nature enhances charge transport but may increase recombination risks compared to fluorine .
- Solubility Trade-offs : While bromine improves molecular packing for charge transport, it reduces solubility, necessitating optimized processing conditions .
Photovoltaic Performance
- 2FIC-Based NFAs (e.g., Y6): Deliver PCEs >17% via fluorination-induced NIR absorption and enhanced intermolecular interactions .
Biological Activity
2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a compound of increasing interest due to its unique structural features and potential biological activities. Characterized by a dibrominated indene structure and malononitrile functional groups, this compound exhibits properties that may be leveraged in various therapeutic contexts. Despite limited direct studies on its biological activity, insights can be drawn from related compounds and preliminary investigations.
- Molecular Formula : C12H4Br2N2O
- Molecular Weight : 351.98 g/mol
- CAS Number : 2652583-73-6
Biological Activity Overview
The biological activity of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has not been extensively documented in the literature; however, compounds with similar structures often demonstrate notable biological properties. Here are some key areas of potential activity:
1. Antimicrobial Properties
Compounds similar to this dibrominated indene have shown antimicrobial activity. The presence of halogen atoms (like bromine) often enhances the interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens.
2. Anticancer Activity
Dibrominated compounds are frequently studied for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation. Preliminary studies suggest that the structural characteristics of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile may allow it to influence cancer cell metabolic pathways.
3. Enzyme Inhibition
Initial investigations indicate that this compound may interact with specific enzymes or proteins, potentially altering their activity. Such interactions could impact various metabolic processes and present opportunities for therapeutic applications.
Research Findings and Case Studies
While specific case studies on this compound are sparse, related research provides valuable insights:
Case Study: Structure–Activity Relationship (SAR)
A study on structurally similar compounds revealed that variations in halogen substitution significantly affect biological activity. For example, brominated variants exhibited enhanced cytotoxic effects against certain cancer cell lines compared to their non-brominated counterparts. This suggests that further exploration of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile could yield promising results in anticancer research.
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Notable Features | Potential Activity |
|---|---|---|---|
| 2-(5-Bromo-3-oxo-2,3-dihydro-1H-indene)malononitrile | C12H5BrN2O | Mono-brominated | Moderate anticancer |
| 2-(6-Bromo-3-oxo-2,3-dihydro-1H-indene)malononitrile | C12H5BrN2O | Different bromination | Antimicrobial |
| 2-(5,6-Difluoro-3-oxoinden-1-yldiene)malononitrile | C12H4F2N2O | Fluorinated variant | Variable activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
